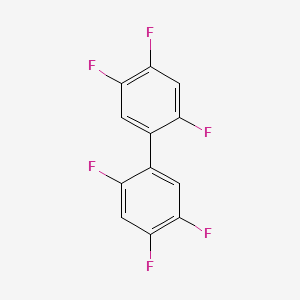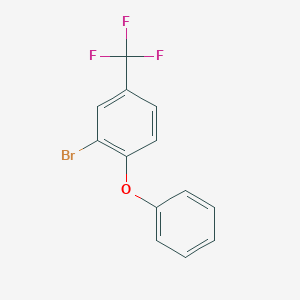
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H8BrF3O. It is a derivative of benzene, featuring a bromine atom, a phenoxy group, and a trifluoromethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene typically involves the following steps:
Phenoxylation: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where phenol reacts with the brominated benzene derivative in the presence of a base such as potassium carbonate (K2CO3).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, phenoxylation, and trifluoromethylation processes, optimized for yield and efficiency. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the bromine atom or the trifluoromethyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Amino or thiol derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Dehalogenated or defluorinated products.
Coupling: Biaryl or alkyl-aryl derivatives.
Applications De Recherche Scientifique
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential in drug discovery, particularly in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene depends on its specific application:
Chemical Reactions:
Biological Interactions: The compound may interact with biological targets through its phenoxy and trifluoromethyl groups, influencing enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains a chlorine atom instead of a phenoxy group.
1-Bromo-2-(trifluoromethyl)benzene: Lacks the phenoxy group, affecting its reactivity and applications.
Uniqueness
2-Bromo-1-phenoxy-4-(trifluoromethyl)benzene is unique due to the combination of its bromine, phenoxy, and trifluoromethyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
50594-35-9 |
|---|---|
Formule moléculaire |
C13H8BrF3O |
Poids moléculaire |
317.10 g/mol |
Nom IUPAC |
2-bromo-1-phenoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8BrF3O/c14-11-8-9(13(15,16)17)6-7-12(11)18-10-4-2-1-3-5-10/h1-8H |
Clé InChI |
QWLRDUBEYHBLSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



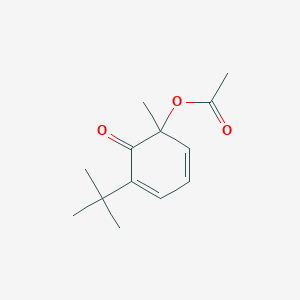
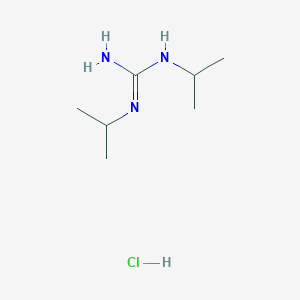
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)
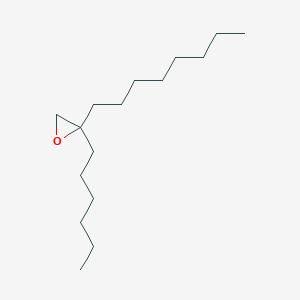

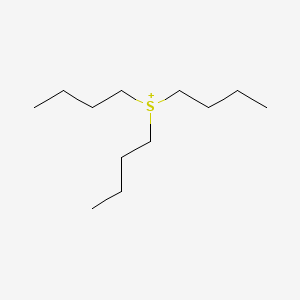
![Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-](/img/structure/B14669673.png)
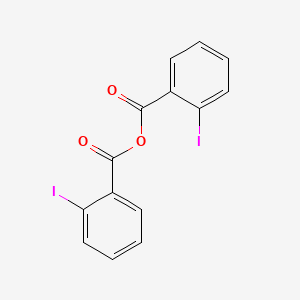

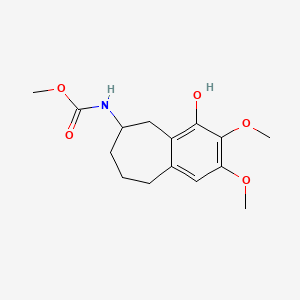
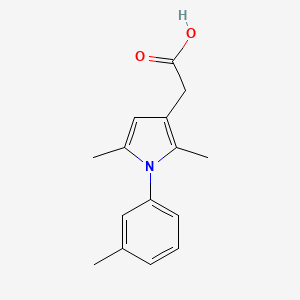
![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
